molecular formula C5H3BrClN3O2 B597971 5-Bromo-2-chloro-3-nitropyridin-4-amine CAS No. 1334136-60-5

5-Bromo-2-chloro-3-nitropyridin-4-amine

Cat. No.: B597971
CAS No.: 1334136-60-5
M. Wt: 252.452
InChI Key: HUWGBFKCBBOKTL-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-3-nitropyridin-4-amine is a heterocyclic organic compound with the molecular formula C5H3BrClN3O2. It is a derivative of pyridine, a six-membered ring containing one nitrogen atom. This compound is notable for its applications in various fields, including pharmaceuticals and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-3-nitropyridin-4-amine typically involves the halogenation and nitration of pyridine derivatives. One common method includes the bromination of 2-chloro-3-nitropyridine using N-bromosuccinimide (NBS) in acetonitrile at low temperatures (0-5°C) to achieve good regioselectivity . Another approach involves the oxidation of 2-aminopyridine derivatives using hydrogen peroxide .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination and nitration processes. These methods are optimized for high yield and purity, ensuring the compound meets the necessary specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-3-nitropyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Bromo-2-chloro-3-nitropyridin-4-amine is used extensively in scientific research due to its versatility:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is a precursor in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: It is employed in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-3-nitropyridin-4-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The nitro group can participate in redox reactions, while the halogen atoms can engage in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-chloro-3-nitropyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and chlorine atoms, along with the nitro group, allows for a wide range of chemical modifications and applications, making it a valuable compound in various research and industrial contexts .

Properties

IUPAC Name

5-bromo-2-chloro-3-nitropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClN3O2/c6-2-1-9-5(7)4(3(2)8)10(11)12/h1H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIFNHCBGPOJHHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)Cl)[N+](=O)[O-])N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 250 mL round bottom flask was charged with 5-bromo-2,4-dichloro-3-nitropyridine (3.5 g, 12.6 mmol) and a solution of ammonia in 1,4-dioxane (150 mL). The mixture was heated at 30° C. for 4 h. Work-up: the reaction mixture was concentrated in vacuo. The residue was poured into saturated aqueous NaHCO3 and extracted with EtOAc. The combined organic layers were dried over anhydrous Na2SO4 and concentrated in vacuo. The residue was further purified by flash column chromatography on silica gel with 20% EtOAc in petroleum ether, to afford 1.5 g (46%) of the product as a white solid. MS m/z: 252 (M+H+).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Yield
46%

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